methyl 1-ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Overview
Description
Methyl 1-ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core with a furan ring and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various oxygenated derivatives.
Reduction: The compound can be reduced to modify the pyrazolo[3,4-b]pyridine core or the furan ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furan-2,3-dione derivatives, while reduction could lead to dihydrofuran derivatives .
Scientific Research Applications
Methyl 1-ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 1-ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives with different substituents on the core structure. Examples include:
- Methyl 1-ethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
- Methyl 1-ethyl-6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Uniqueness
Methyl 1-ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties
Biological Activity
Methyl 1-ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention due to its diverse biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a fused bicyclic structure comprising a pyrazole ring and a pyridine ring with a furan moiety. The synthesis typically involves several key reactions that can be optimized for yield and purity. The general synthetic route includes:
- Formation of the Pyrazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Furan Group : Utilizes coupling reactions such as Suzuki or Heck coupling.
- Carboxylate Formation : Achieved through amidation reactions with carboxylic acids or their derivatives.
Research indicates that this compound exhibits significant biological activities, including:
- Agonistic Activity on hPPARα : Similar compounds have shown effectiveness in activating human peroxisome proliferator-activated receptor alpha (hPPARα), which is critical for lipid metabolism and energy homeostasis .
- Inhibition of Kinases : The compound's structure allows it to act as a potential inhibitor of tropomyosin receptor kinases (TRKs), which are implicated in various cancers due to their role in cell proliferation and differentiation .
Structure-Activity Relationships (SAR)
SAR studies highlight that modifications to the substituents on the pyrazole ring can significantly influence biological activity. For instance, variations in steric bulk and the position of hydrophobic tails have been shown to affect hPPARα agonistic activity .
Case Studies
Several studies have investigated the biological properties of related pyrazolo compounds:
- Anticancer Activity : A study demonstrated that derivatives of pyrazolo[3,4-b]pyridines exhibited cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .
- Metabolic Regulation : Another study indicated that certain pyrazolo derivatives could effectively reduce plasma triglyceride levels in animal models, similar to established drugs like fenofibrate .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other related compounds is useful:
Compound Name | Structure | Biological Activity |
---|---|---|
6-(4-Hydroxyphenyl)-3-styryl-pyrazolo[3,4-b]pyridine | Structure | Enhanced solubility; potential anticancer properties |
5-Amino-pyrazolo[3,4-b]pyridine | Structure | Different reactivity; potential anti-inflammatory effects |
1H-Pyrazolo[3,4-b]quinoline | Structure | Known for its selective protein inhibition |
Properties
IUPAC Name |
methyl 1-ethyl-6-(furan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-3-17-13-10(8-15-17)9(14(18)19-2)7-11(16-13)12-5-4-6-20-12/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTMGDGXKPXYLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CO3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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